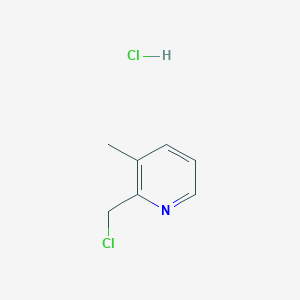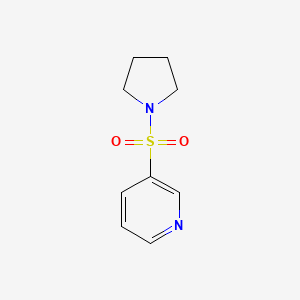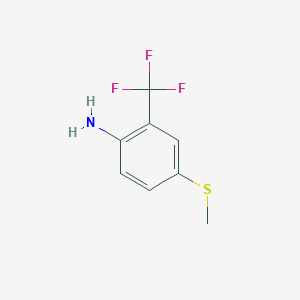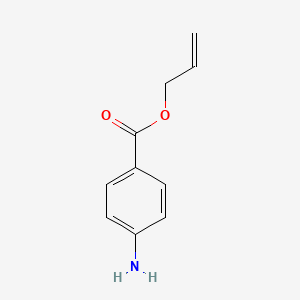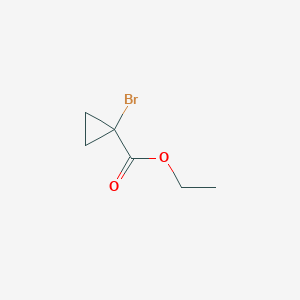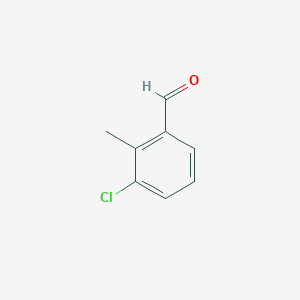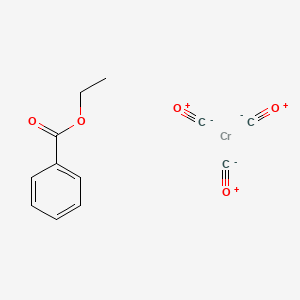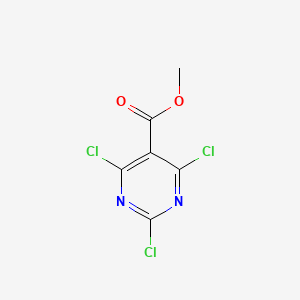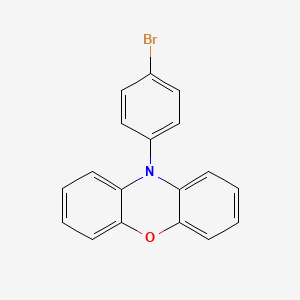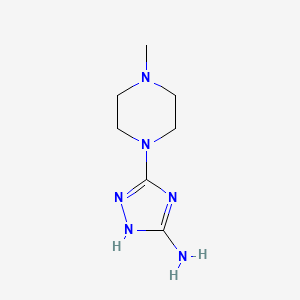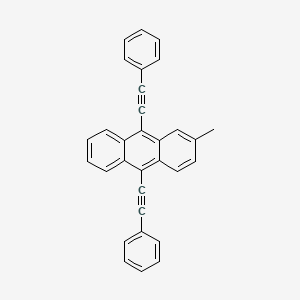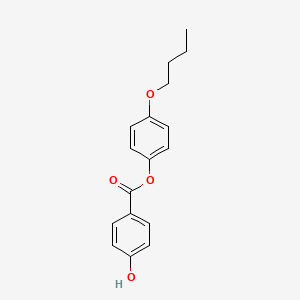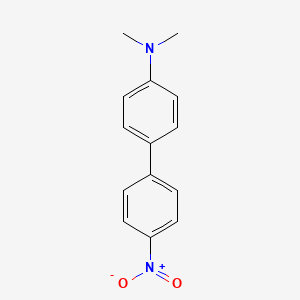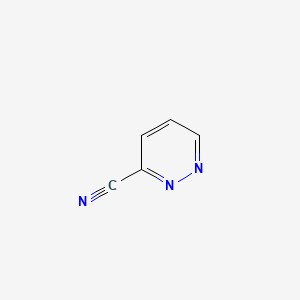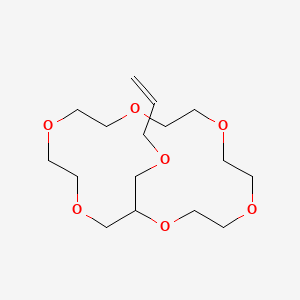
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-((2-propenyloxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-((2-propenyloxy)methyl)-” is also known as 18-Crown-6. It is an organic compound with the formula [C2H4O]6 and is a white, hygroscopic crystalline solid with a low melting point . It functions as a ligand for some metal cations with a particular affinity for potassium cations .
Synthesis Analysis
18-Crown-6 is prepared by a modified Williamson ether synthesis in the presence of a templating cation . The reaction involves (CH2OCH2CH2Cl)2 + (CH2OCH2CH2OH)2 + 2 KOH → (CH2CH2O)6 + 2 KCl + 2 H2O . It can also be prepared by the oligomerization of ethylene oxide .Molecular Structure Analysis
The point group of 18-Crown-6 is S6 . The dipole moment of 18-Crown-6 is solvent- and temperature-dependent . Crystallographic analysis reveals a relatively flat molecule but one where the oxygen centers are not oriented in the idealized 6-fold symmetric geometry usually shown .Chemical Reactions Analysis
18-Crown-6 functions as a ligand for some metal cations with a particular affinity for potassium cations . The formation of the [M (18-crown-6)] 2+ (M = Ca 2+, Sr 2+ or Ba 2+) complexes was revealed and their formation constants, reaction enthalpies, and entropies were determined .Physical And Chemical Properties Analysis
18-Crown-6 has a molar mass of 264.315 g/mol and a density of 1.237 g/cm3 . It has a melting point of 37 to 40 °C and a boiling point of 116 °C . It is soluble in water, with a solubility of 75 g/L .Safety And Hazards
18-Crown-6 is labeled with the signal word “Warning” under GHS labeling . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
CAS RN |
84812-04-4 |
|---|---|
Product Name |
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-((2-propenyloxy)methyl)- |
Molecular Formula |
C16H30O7 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(prop-2-enoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C16H30O7/c1-2-3-21-14-16-15-22-11-10-19-7-6-17-4-5-18-8-9-20-12-13-23-16/h2,16H,1,3-15H2 |
InChI Key |
PVEMXXSASUDFKJ-UHFFFAOYSA-N |
SMILES |
C=CCOCC1COCCOCCOCCOCCOCCO1 |
Canonical SMILES |
C=CCOCC1COCCOCCOCCOCCOCCO1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



